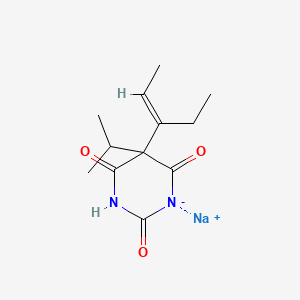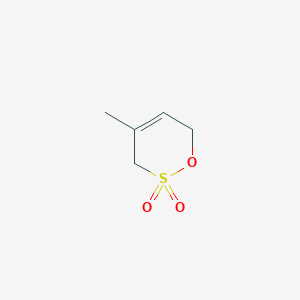![molecular formula C16H19NO3 B14506985 [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid CAS No. 62971-10-2](/img/structure/B14506985.png)
[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid is a complex organic compound with a unique structure that includes an isoindoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclic anhydride, followed by cyclization and subsequent functional group transformations . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Typically performed in anhydrous solvents under inert atmosphere.
Substitution: Usually carried out in polar aprotic solvents with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-benzo[d]imidazol-2-ylmethanone : Shares a similar heterocyclic structure and is used in similar applications .
- Quinoxaline derivatives : Also feature a bicyclic ring system and are explored for their biological activities .
Uniqueness
What sets [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid apart is its specific isoindoline ring system, which imparts unique chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62971-10-2 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
2-[4-(3-oxo-3a,4,5,6,7,7a-hexahydro-1H-isoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H19NO3/c18-15(19)9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16(17)20/h5-8,12,14H,1-4,9-10H2,(H,18,19) |
Clé InChI |
QHGJHAITIAZYLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CN(C2=O)C3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



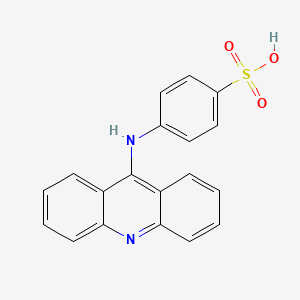
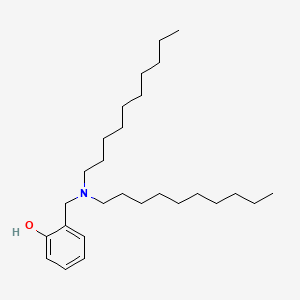
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
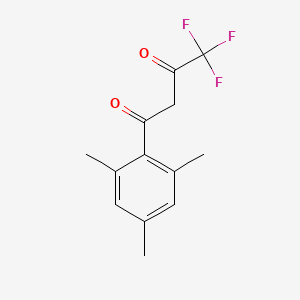
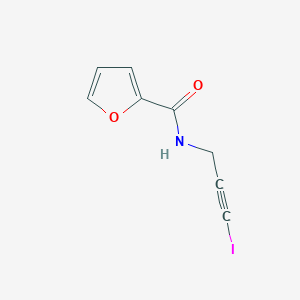
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
